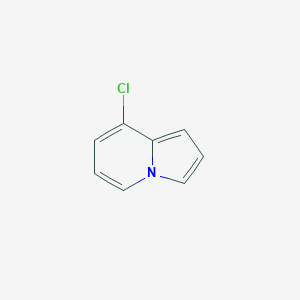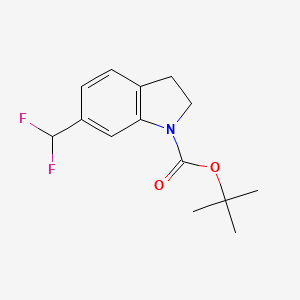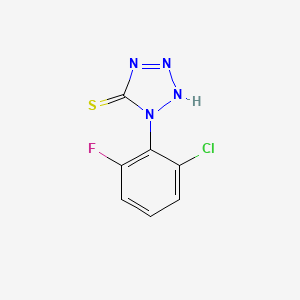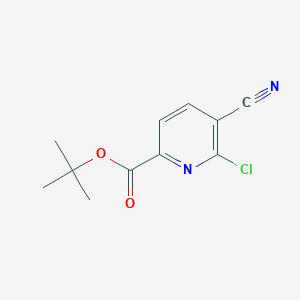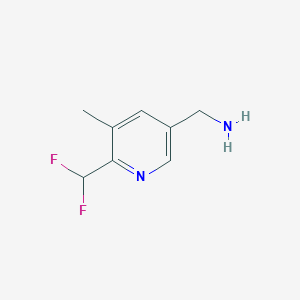
(6-(Difluoromethyl)-5-methylpyridin-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-(Difluoromethyl)-5-methylpyridin-3-yl)methanamine: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group and a methyl group attached to a pyridine ring, along with a methanamine group. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmaceuticals, and other scientific disciplines.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Difluoromethyl)-5-methylpyridin-3-yl)methanamine typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the direct C-H difluoromethylation of pyridines through a radical process. This process can be achieved using oxazino pyridine intermediates, which are transformed into pyridinium salts upon acid treatment . The reaction conditions are generally mild, allowing for the late-stage difluoromethylation of pyridine-containing drugs.
Industrial Production Methods: Industrial production of this compound may involve metal-catalyzed cross-coupling reactions. These methods are efficient and can be scaled up for large-scale production.
化学反応の分析
Types of Reactions: (6-(Difluoromethyl)-5-methylpyridin-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
科学的研究の応用
Chemistry: In chemistry, (6-(Difluoromethyl)-5-methylpyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology: The compound has applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds makes it a valuable tool for probing biological systems .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry: Industrially, the compound is used in the production of agrochemicals and pharmaceuticals. Its incorporation into various products can enhance their stability, bioavailability, and overall efficacy .
作用機序
The mechanism of action of (6-(Difluoromethyl)-5-methylpyridin-3-yl)methanamine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group can serve as a bioisostere of alcohol, thiol, and amine moieties, allowing it to mimic these functional groups in biological systems . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
- (6-(Difluoromethoxy)pyridin-3-yl)methanamine
- (6-(Difluoromethyl)-5-methoxypyridin-2-yl)methanamine
Comparison: Compared to similar compounds, (6-(Difluoromethyl)-5-methylpyridin-3-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of both difluoromethyl and methyl groups enhances its ability to interact with biological targets, providing advantages over other similar compounds .
特性
分子式 |
C8H10F2N2 |
|---|---|
分子量 |
172.18 g/mol |
IUPAC名 |
[6-(difluoromethyl)-5-methylpyridin-3-yl]methanamine |
InChI |
InChI=1S/C8H10F2N2/c1-5-2-6(3-11)4-12-7(5)8(9)10/h2,4,8H,3,11H2,1H3 |
InChIキー |
VXPGRHSSUYYRQX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1C(F)F)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


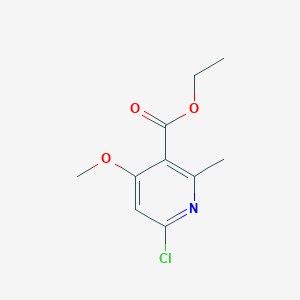
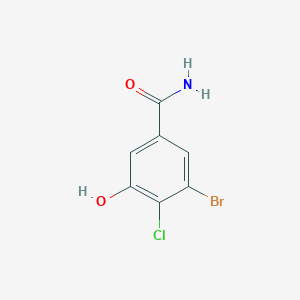
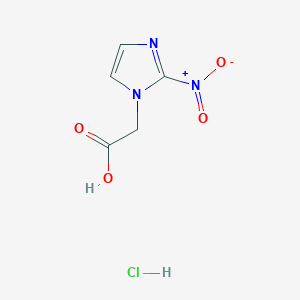
![6,7-Dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13664669.png)
![8-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13664672.png)
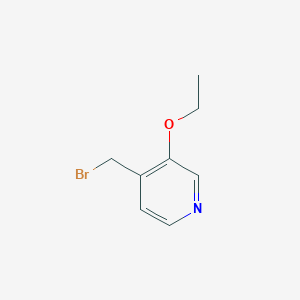
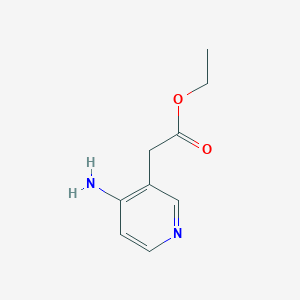
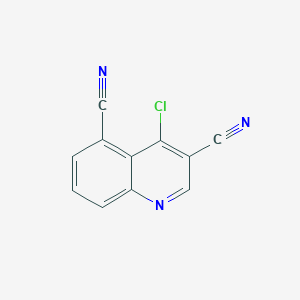
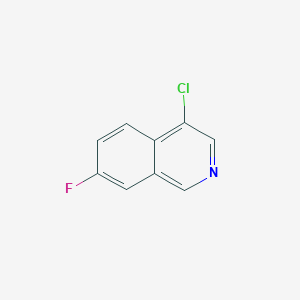
![8-Methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13664695.png)
